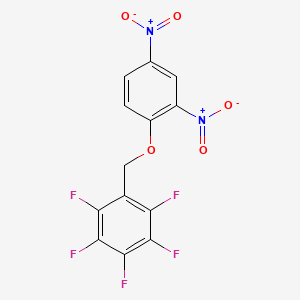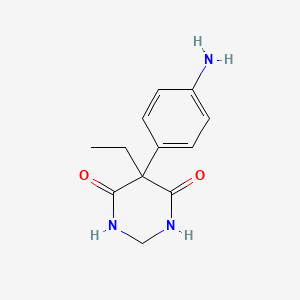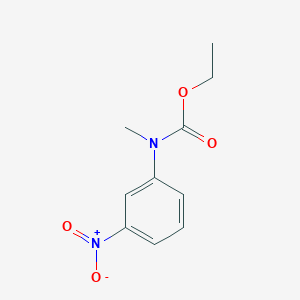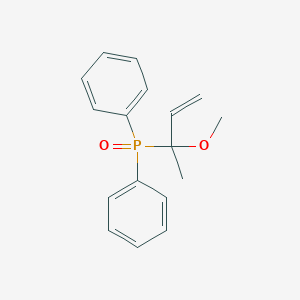
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- is a complex organic compound characterized by the presence of a benzene ring substituted with a 2,4-dinitrophenoxy group and five fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- typically involves the reaction of 2,4-dinitrofluorobenzene with a suitable benzene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro-.
化学反応の分析
Types of Reactions
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Amino Derivatives: Reduction of nitro groups results in the formation of amino derivatives.
Carboxylic Acids: Oxidation of the methyl group leads to the formation of carboxylic acids.
科学的研究の応用
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Potential use in the design of drugs and therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The electron-deficient nitro groups facilitate nucleophilic attack, leading to substitution reactions.
Redox Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
類似化合物との比較
Similar Compounds
Benzene, 1-(2,4-dinitrophenoxy)-2-methoxy-4-methyl-: Similar structure but with a methoxy and methyl group instead of fluorine atoms.
1,3,5-tri(2,4-dinitrophenoxy)benzene: Contains three 2,4-dinitrophenoxy groups attached to a benzene ring.
Uniqueness
Benzene, 1-((2,4-dinitrophenoxy)methyl)-2,3,4,5,6-pentafluoro- is unique due to the presence of five fluorine atoms, which significantly influence its chemical reactivity and physical properties. The combination of nitro groups and fluorine atoms makes it a versatile compound with distinct applications in various fields.
特性
| 87002-20-8 | |
分子式 |
C13H5F5N2O5 |
分子量 |
364.18 g/mol |
IUPAC名 |
1-[(2,4-dinitrophenoxy)methyl]-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C13H5F5N2O5/c14-9-6(10(15)12(17)13(18)11(9)16)4-25-8-2-1-5(19(21)22)3-7(8)20(23)24/h1-3H,4H2 |
InChIキー |
DZAZKWORJYRYBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-2-EN-1-one](/img/structure/B14421292.png)


